molecular formula C21H24ClN3O B12797305 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride CAS No. 5429-78-7

4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride

Cat. No.: B12797305
CAS No.: 5429-78-7
M. Wt: 369.9 g/mol
InChI Key: MZPCIZJSUQXXIH-UHFFFAOYSA-N
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Description

4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride typically involves multi-step organic reactions. The starting materials often include 7-chloro-3-methylquinoline and 2-((diethylamino)methyl)phenol. The key steps may involve:

    Nucleophilic Substitution: The chloro group on the quinoline ring can be substituted with an amino group.

    Amidation: Formation of an amide bond between the quinoline derivative and the phenol derivative.

    Hydrochloride Formation: The final product is often converted to its dihydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenol moiety.

    Reduction: Reduction reactions can occur at the quinoline ring or the amino groups.

    Substitution: Various substitution reactions can be performed on the quinoline ring or the phenol ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a fluorescent marker.

Medicine

The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

In the industrial sector, it may be used in the development of dyes, pigments, or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.

    Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.

Uniqueness

The unique structural features of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride, such as the specific substitution pattern on the quinoline and phenol rings, may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

5429-78-7

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

4-[(7-chloro-3-methylquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol

InChI

InChI=1S/C21H24ClN3O/c1-4-25(5-2)13-15-10-17(7-9-20(15)26)24-21-14(3)12-23-19-11-16(22)6-8-18(19)21/h6-12,26H,4-5,13H2,1-3H3,(H,23,24)

InChI Key

MZPCIZJSUQXXIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2C)Cl)O

Origin of Product

United States

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